[(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-hydroxyphenyl)amine
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)sulfonylamine typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chloride derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group. The resulting intermediate is then reacted with 4-hydroxyphenylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
- [(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
Uniqueness
(3,5-Dimethylisoxazol-4-yl)sulfonylamine is unique due to its combination of a sulfonyl group with a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H12N2O4S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-3-5-10(14)6-4-9/h3-6,13-14H,1-2H3 |
InChI Key |
GCMCRNJGOHSGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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